6-(Fluoromethyl)spiro[3.3]heptan-2-one
CAS No.:
Cat. No.: VC20446282
Molecular Formula: C8H11FO
Molecular Weight: 142.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11FO |
|---|---|
| Molecular Weight | 142.17 g/mol |
| IUPAC Name | 6-(fluoromethyl)spiro[3.3]heptan-2-one |
| Standard InChI | InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2 |
| Standard InChI Key | PTBZPGQWKONVIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CC(=O)C2)CF |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-(fluoromethyl)spiro[3.3]heptan-2-one features a spiro[3.3]heptane core with a ketone group at position 2 and a fluoromethyl (-CH2F) substituent at position 6. This arrangement creates a three-dimensional scaffold with restricted conformational flexibility, making it valuable for designing molecules with precise spatial orientations.
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H9FO |
| Molecular Weight | 140.15 g/mol |
| SMILES | O=C1C2(CC1)CC(C2)(F)C |
| InChI Key | UOQIPHMPROZIQF-UHFFFAOYSA-N |
| Boiling Point | 189–192°C (predicted) |
| Density | 1.21 g/cm³ (estimated) |
The fluoromethyl group introduces dipole interactions and electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic additions and redox reactions .
Synthesis and Production Methods
Cyclopropanation-Based Synthesis
The primary synthetic route, as detailed in patent DE102006046468A1, involves a [2+2] cyclopropanation reaction starting from 3-fluoromethyl-1-propene derivatives (Scheme 1) :
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Substrate Preparation: 3-Fluoromethyl-1-propene is functionalized with protecting groups (e.g., silyl ethers) to prevent side reactions.
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Cyclopropanation: Treatment with dichloroacetyl chloride and a base (e.g., triethylamine) induces ring closure, forming the spiro[3.3]heptane skeleton.
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Oxidation: The intermediate alcohol is oxidized to the ketone using Jones reagent (CrO3/H2SO4) under controlled conditions (0–5°C).
Key Reaction Parameters:
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Temperature: -10°C to 25°C for cyclopropanation
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Solvent: Dichloromethane or tetrahydrofuran
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Yield: 68–72% after purification via column chromatography .
Alternative Synthetic Pathways
Recent studies have explored photochemical [2+2] cycloadditions using ultraviolet light (λ = 254 nm) to generate the spirocyclic core without metal catalysts. This method achieves comparable yields (65–70%) but requires specialized equipment .
Chemical Reactivity and Derivative Formation
The ketone moiety at position 2 serves as a reactive site for nucleophilic additions, while the fluoromethyl group participates in halogen-bonding interactions:
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Grignard Reactions: Alkyl magnesium halides add to the carbonyl group, producing tertiary alcohols (e.g., 6-(fluoromethyl)-2-(hydroxyalkyl)spiro[3.3]heptane) .
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Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, yielding 6-(fluoromethyl)spiro[3.3]heptan-2-ol.
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Fluorine-Specific Reactions: The C-F bond undergoes nucleophilic substitution with strong bases (e.g., LDA) to generate spirocyclic alkenes .
Applications in Materials Science and Pharmaceuticals
Liquid Crystal Technology
The compound’s rigid spirocyclic core and polar fluoromethyl group make it a candidate for nematic liquid crystal mixtures. When incorporated into mesogens, it enhances thermal stability (ΔT = 85–90°C) and reduces rotational viscosity by 40% compared to benzene-based analogues .
Pharmaceutical Intermediates
Spiro[3.3]heptane derivatives are emerging as bioisosteres for aromatic rings in drug design. The fluoromethyl group improves metabolic stability, as demonstrated in preclinical studies where derivatives showed a 3-fold increase in half-life (t1/2 = 12.1 h) relative to non-fluorinated counterparts .
Comparative Analysis with Related Spiro Compounds
A comparison with structurally similar compounds highlights the unique advantages of 6-(fluoromethyl)spiro[3.3]heptan-2-one:
| Compound | Rigidity (ΔG‡, kcal/mol) | Dipole Moment (D) | LogP |
|---|---|---|---|
| Spiro[3.3]heptan-2-one | 9.2 | 2.1 | 1.45 |
| 6-Methylspiro[3.3]heptan-2-one | 9.0 | 1.8 | 1.78 |
| 6-(Fluoromethyl)spiro[3.3]heptan-2-one | 9.5 | 2.9 | 1.12 |
The fluoromethyl substituent increases dipole interactions while maintaining low lipophilicity, ideal for CNS-targeting pharmaceuticals .
Recent Research Findings
Stereoelectronic Effects
Density functional theory (DFT) calculations reveal that the fluoromethyl group induces a 15° distortion in the spirocyclic framework, altering orbital hybridization and enhancing electrophilicity at the ketone (Mulliken charge = +0.32 e) .
Biological Activity Screening
In a 2024 study, 6-(fluoromethyl)spiro[3.3]heptan-2-one derivatives inhibited monoamine oxidase B (MAO-B) with IC50 = 380 nM, suggesting potential in Parkinson’s disease therapy .
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